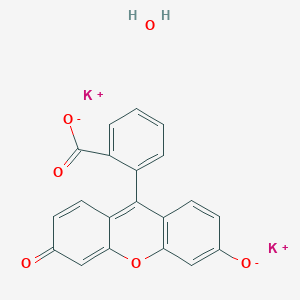
Uranine K hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uranine K hydrate, also known as sodium fluorescein, is a water-soluble dye that exhibits bright green fluorescence under ultraviolet light. It is widely used in various scientific and industrial applications due to its distinct fluorescent properties. The compound is a derivative of fluorescein and is often used as a tracer in hydrology, environmental studies, and the oil and gas industry .
准备方法
Synthetic Routes and Reaction Conditions: Uranine K hydrate is typically synthesized through the reaction of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction is carried out under high temperatures, leading to the formation of fluorescein. This fluorescein is then converted to its sodium salt form, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the initial synthesis of fluorescein followed by its neutralization with sodium hydroxide to form the sodium salt. The final product is then purified and crystallized to obtain this compound .
化学反应分析
Types of Reactions: Uranine K hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different fluorescent compounds.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Formation of oxidized fluorescein derivatives.
Reduction: Reduced forms of fluorescein with altered fluorescence.
Substitution: Various substituted fluorescein derivatives with different functional groups.
科学研究应用
Uranine K hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic procedures such as angiography to visualize blood vessels.
Industry: Applied in the oil and gas industry to trace fluid movements and detect leaks.
作用机制
The mechanism of action of uranine K hydrate involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, causing electrons to become excited and then return to their ground state, emitting light in the process. This fluorescence is used to track and visualize various processes in scientific research .
相似化合物的比较
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Eosin Y: A dye used in histology with distinct staining characteristics.
Fluorescein Isothiocyanate: A derivative of fluorescein used for labeling proteins and other biomolecules.
Uniqueness of Uranine K Hydrate: this compound is unique due to its high water solubility, strong fluorescence, and stability under various conditions. These properties make it particularly suitable for use in aqueous environments and in applications requiring long-term stability .
属性
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAYTHQSZYMEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














